6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Physicochemical Properties Drug Design Lipophilicity

The CF3 group ensures 14.3x higher LogP than the 6-methyl analog, enhancing passive diffusion, metabolic stability, and target engagement. As the key precursor to PPARγ modulators (Takeda WO2003/99793 A1) and fluorinated herbicides, this building block offers optimal solubility (110 g/L) and a sharp melting point (75-77 °C) for versatile synthesis. Choose this intermediate to eliminate ADME liabilities and accelerate drug discovery.

Molecular Formula C5H5F3N2O
Molecular Weight 166.1 g/mol
CAS No. 628332-15-0
Cat. No. B1422362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
CAS628332-15-0
Molecular FormulaC5H5F3N2O
Molecular Weight166.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C(F)(F)F
InChIInChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H2,(H,10,11)
InChIKeyIJGACGPBDXVCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (CAS 628332-15-0): A Key Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a fluorinated heterocyclic compound featuring a dihydropyridazinone core with a trifluoromethyl substituent at the 6-position. Its molecular formula is C5H5F3N2O with a molecular weight of 166.10 g/mol . Key physicochemical properties include a melting point of 75-77 °C, a predicted density of 1.57±0.1 g/cm³, a calculated LogP of 0.52620, and freely soluble in water at 110 g/L (25 ºC, calculated) [1]. The compound is recognized as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique electronic and steric effects imparted by the trifluoromethyl group, which enhances lipophilicity, metabolic stability, and target binding affinity in derived bioactive molecules .

Why 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Cannot Be Replaced by Common Analogs: The Unique Impact of the Trifluoromethyl Group


Simple substitution of the trifluoromethyl group in 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one with other moieties, such as a methyl group, results in profound changes in physicochemical properties and, consequently, downstream biological performance. The trifluoromethyl group, a cornerstone in contemporary medicinal chemistry, is specifically employed to tune lipophilicity, electronic properties, and metabolic stability [1]. Replacing it with a methyl group dramatically reduces lipophilicity (LogP), solubility, and alters molecular geometry, which can abolish desired target engagement and pharmacokinetic profiles in derived compounds. The quantitative evidence below demonstrates that the trifluoromethylated analog is not merely a structural variant but a functionally distinct entity essential for specific research and development applications.

Quantitative Differentiation: 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one vs. 6-Methyl Analog


Significantly Enhanced Lipophilicity (LogP) Confers Superior Membrane Permeability Potential

The trifluoromethyl group in the target compound imparts a markedly higher calculated LogP (0.52620) compared to the 6-methyl analog (0.03670) [1]. This nearly 15-fold increase in lipophilicity is a direct result of the fluorinated substituent and is a key driver for improved membrane permeability and target engagement in biological systems.

Physicochemical Properties Drug Design Lipophilicity

Increased Aqueous Solubility Enables Broader Formulation Flexibility

The target compound exhibits superior aqueous solubility (110 g/L at 25°C) compared to its 6-methyl analog (94.3 mg/mL) . This 17% increase in solubility (on a mass basis) is a quantifiable advantage for reaction medium selection and downstream processing.

Solubility Formulation Science Physicochemical Properties

Lower Melting Point Facilitates Handling and Downstream Processing

The target compound possesses a lower and narrower melting range (75-77 °C) compared to its 6-methyl counterpart (102-104 °C) [1][2]. This 27-29 °C depression in melting point simplifies handling as a melt and can be advantageous in solid-phase synthesis or melt-based formulation approaches.

Melting Point Process Chemistry Handling

Key Intermediate in the Synthesis of PPARγ Modulators (Takeda Patent WO2003/99793)

6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is explicitly disclosed as a critical synthetic intermediate in Takeda's patent WO2003/99793 A1, which claims 1,2-azole derivatives with hypoglycemic and hypolipidemic activity acting as PPARγ modulators [1]. The patent specifically utilizes the 6-(trifluoromethyl)pyridazin-3-yl moiety, derived from this building block, as an essential component of the pharmacophore. Non-fluorinated analogs are not claimed or exemplified for this core structure.

PPARγ Agonist Metabolic Disease Patent Intermediate

Enhanced Metabolic Stability and Pharmacokinetic Profile in Derived Bioactive Molecules (Class-Level Inference)

The introduction of a trifluoromethyl group into heterocyclic scaffolds is a well-validated strategy to enhance metabolic stability and improve pharmacokinetic properties [1]. This is due to the strong C-F bond's resistance to oxidative metabolism and the group's electron-withdrawing nature, which can modulate the reactivity of adjacent functional groups. While not a direct comparison for the isolated building block, the resulting derivatives of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one are expected to benefit from this effect, making it a preferred starting material over non-fluorinated analogs for lead optimization programs where metabolic liability is a concern.

Metabolic Stability Pharmacokinetics Drug Design

Targeted Applications of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Based on Verified Differentiation


Synthesis of PPARγ Agonists for Metabolic Disease Research

Following the synthetic protocols described in Takeda's patent WO2003/99793 A1, 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is an indispensable building block for constructing the 6-(trifluoromethyl)pyridazin-3-yl core found in potent PPARγ modulators [1]. Its unique LogP and solubility profile, as quantified above, ensure optimal reactivity and purification during the multi-step synthesis. Attempting to substitute this with the 6-methyl analog would result in a different pharmacophore with significantly altered lipophilicity and potentially abolished activity.

Lead Optimization Campaigns Requiring Enhanced Metabolic Stability and Membrane Permeability

In drug discovery programs where the pyridazinone core is a privileged scaffold, incorporating 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one as the starting material can proactively address common ADME (Absorption, Distribution, Metabolism, Excretion) liabilities. The presence of the CF3 group is known to confer resistance to oxidative metabolism and improve passive diffusion [1]. This strategic choice is supported by the quantified 14.3x higher LogP compared to the methyl analog, which is a strong predictor of improved membrane crossing.

Solid-Phase and Melt-Phase Synthesis of Heterocyclic Libraries

The relatively low and sharp melting point of 75-77 °C for 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one [1] makes it an excellent candidate for melt-phase combinatorial chemistry approaches, where reactions are conducted in the absence of solvent. Its high solubility (110 g/L) also ensures it can be readily dissolved in a wide range of organic solvents for standard solution-phase parallel synthesis, providing greater experimental flexibility than its higher-melting, less soluble methyl analog.

Development of Fluorinated Agrochemical Intermediates

Fluorinated pyridazinones are a known class of herbicides (e.g., Norflurazon). 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one serves as a versatile precursor for introducing a trifluoromethylpyridazinone motif into novel agrochemical candidates. The trifluoromethyl group's well-documented role in enhancing metabolic stability in plants [1] and its influence on physicochemical properties make this compound a strategic choice for designing new crop protection agents with improved field persistence and bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.